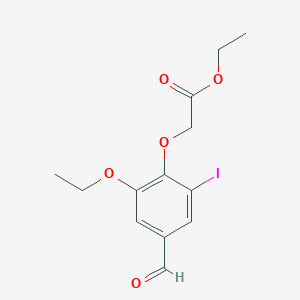

Ethyl (2-ethoxy-4-formyl-6-iodophenoxy)acetate

CAS No.: 428837-88-1

Cat. No.: VC6224049

Molecular Formula: C13H15IO5

Molecular Weight: 378.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 428837-88-1 |

|---|---|

| Molecular Formula | C13H15IO5 |

| Molecular Weight | 378.162 |

| IUPAC Name | ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate |

| Standard InChI | InChI=1S/C13H15IO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

| Standard InChI Key | DPJZYJLUEMRONG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)OCC |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate, reflecting its substitution pattern on the phenolic ring. The molecular formula, C₁₃H₁₅IO₅, corresponds to a monoisotopic mass of 377.9964 g/mol, as confirmed by high-resolution mass spectrometry . The presence of iodine (atomic weight 126.90) contributes substantially to its molecular weight and influences its reactivity in cross-coupling reactions.

Structural Elucidation

The compound’s structure comprises a central 2-ethoxy-4-formyl-6-iodophenol moiety linked to an ethyl acetate group via an ether bond. Key structural features include:

-

Ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring.

-

Formyl group (-CHO) at the 4-position, enabling further functionalization via aldol or condensation reactions.

-

Iodine atom at the 6-position, which enhances electrophilic substitution reactivity.

-

Ethyl acetate side chain (-OCH₂COOCH₂CH₃) at the 1-position, providing ester hydrolysis potential .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅IO₅ | |

| Molecular Weight | 378.16 g/mol | |

| IUPAC Name | ethyl 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetate | |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)OCC |

Synthesis and Reaction Pathways

Primary Synthetic Route

The most documented synthesis involves a Williamson etherification between 5-iodovanillin (2-ethoxy-4-formyl-6-iodophenol) and ethyl bromoacetate under basic conditions .

Reaction Conditions:

-

Reagents: 5-Iodovanillin (1.8 mmol), ethyl bromoacetate (2.7 mmol), cesium carbonate (2.35 mmol).

-

Solvent: Acetone (25 mL).

-

Temperature: Reflux (≈56°C).

-

Time: 1 hour.

-

Workup: Extraction with dichloromethane, drying over MgSO₄, and silica gel chromatography (eluent: CH₂Cl₂) .

Mechanistic Insights

The cesium carbonate base deprotonates the phenolic -OH group of 5-iodovanillin, generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the ether linkage. The mild reaction conditions prevent decomposition of the formyl group .

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (300 MHz, DMSO-d₆) reveals the following signals:

Table 2: ¹H NMR Assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.28 | Triplet | 3H | CH₃ of ethoxy group |

| 3.97 | Singlet | 3H | OCH₃ (methoxy) |

| 4.23 | Quartet | 2H | CH₂ of ethyl acetate |

| 4.85 | Singlet | 2H | OCH₂COO (acetate bridge) |

| 7.55 | Singlet | 1H | Aromatic H at C3/C5 |

| 7.95 | Singlet | 1H | Aromatic H at C1/C5 |

| 9.89 | Singlet | 1H | Formyl CHO |

Data acquired in DMSO-d₆ at 308 K confirm the absence of exchangeable protons, consistent with complete etherification .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., acetone, DMSO) but poorly soluble in water. Stability studies indicate no decomposition under inert storage conditions (2–8°C, desiccated) .

Reactivity Profile

-

Iodine Substituent: Participates in Ullmann coupling and Suzuki-Miyaura reactions.

-

Formyl Group: Undergoes condensation with amines or hydrazines to form Schiff bases.

-

Ester Group: Hydrolyzable under acidic or basic conditions to carboxylic acids .

Applications in Research

Pharmaceutical Intermediate

The iodine atom and formyl group make this compound a versatile precursor for antitumor and antiviral agents. For example, it has been used to synthesize kinase inhibitors by coupling with boronic acids .

Material Science

Its rigid aromatic core serves as a building block for liquid crystals and metal-organic frameworks (MOFs), leveraging its halogen-bonding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume